molecular formula C19H23N3OS2 B4615250 N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide

N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B4615250
M. Wt: 373.5 g/mol
InChI Key: TVXABWAEMZXYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H23N3OS2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.12825471 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and DNA Interaction

Research on similar compounds, such as N-phenylmorpholine derivatives linked with thiazole moieties, has been conducted to explore their synthesis under various conditions and their potential binding with DNA. These studies have focused on understanding the interaction mechanisms with DNA, which could have implications in drug design and development, particularly in targeting specific DNA structures or sequences for therapeutic purposes (Farghaly et al., 2020).

Antibacterial Activity

Compounds with structural similarities have been synthesized and evaluated for their antibacterial properties. For example, N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides demonstrated activity against Gram-positive bacteria, highlighting the potential for these compounds to serve as a basis for developing new antibacterial drugs (Bhat et al., 2022).

DNA/Protein Binding and Cytotoxicity

The interaction of similar compounds with DNA and proteins has been extensively studied, providing insights into their potential therapeutic applications. Research involving copper(II) and nickel(II) complexes with N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide has shown promising DNA cleavage and protein binding properties. These interactions are critical for understanding the compound's mechanism of action and potential as anticancer agents (Muralisankar et al., 2016).

Fluorescent Probing

Certain compounds have been investigated for their role as fluorescent probes, particularly for metal ion detection. Studies on N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide as a fluorescent sensor for Fe(III) ions demonstrate the potential of these compounds in environmental and biological sensing applications, offering a selective and sensitive method for metal ion detection (Casanueva Marenco et al., 2012).

Properties

IUPAC Name

1-(2-phenylethyl)-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS2/c23-18(17-13-15-9-5-2-6-10-16(15)25-17)21-22-19(24)20-12-11-14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXABWAEMZXYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)NNC(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide
Reactant of Route 4
N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide
Reactant of Route 5
N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide
Reactant of Route 6
N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide

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